Vapor Delivery Advantage: Boiling Point and Vapor Pressure of CH₃SiF₃ vs. CH₃SiCl₃
Methyltrifluorosilane (CH₃SiF₃) is a gas at room temperature with a boiling point of –30.0 °C and a vapor pressure of 4861 mmHg at 25 °C, whereas its direct chlorinated analog methyltrichlorosilane (CH₃SiCl₃) is a liquid with a boiling point of 66–73.5 °C and a vapor pressure of only 124.5–150 mmHg at 25 °C . The 96 °C boiling-point gap and ~33-fold vapor-pressure advantage make CH₃SiF₃ inherently suited for low-temperature, gas-phase delivery in CVD and ALD processes without requiring heated bubblers or carrier-gas optimization, reducing thermal decomposition risk and enabling simpler mass-flow-controlled delivery .
| Evidence Dimension | Volatility – Boiling Point / Vapor Pressure at 25 °C |
|---|---|
| Target Compound Data | Boiling point: –30.0 °C; Vapor pressure: 4861.2 mmHg at 25 °C |
| Comparator Or Baseline | CH₃SiCl₃: Boiling point 73.5 °C (ChemSpider) / 66 °C (lit.); Vapor pressure 124.5 mmHg (ChemSpider) / 150 mmHg (ChemicalBook) at 25 °C |
| Quantified Difference | ΔBoiling point ≈ 96–103 °C; vapor pressure ratio CH₃SiF₃:CH₃SiCl₃ ≈ 32:1 to 39:1 at 25 °C |
| Conditions | Standard ambient pressure (760 mmHg); physical property databases and vendor specifications |
Why This Matters
A precursor that is already gaseous at room temperature eliminates liquid vaporization hardware, reduces contamination from thermal decomposition byproducts, and simplifies CVD reactor design—directly lowering capital and operational expenditure for thin-film manufacturing.
